sec-Butylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Ionic Liquids

Specific Scientific Field: Chemical Engineering

Summary of the Application: Sec-Butylammonium chloride is used in the formation of ionic liquids, which are salts that remain liquid at room temperature . These ionic liquids have gained interest in both industrial and academic settings due to their potential use as environmentally friendly solvents .

Methods of Application: In a study, the properties of aqueous binary solutions were evaluated for three different ionic liquids: dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Results or Outcomes: The study found that the increase in the alkyl chain leads to a decrease in the values of density, speed of sound, and conductivity of the solutions . Decreasing the dilution in water, the density, the conductivity and the speed of sound initially increase and then decrease, exhibiting a maximum in the initial water concentration range which indicates the formation of aggregates .

Use in Semiclathrate Hydrates

Specific Scientific Field: Material Science

Summary of the Application: Sec-Butylammonium chloride can be used in the formation of semiclathrate hydrates . These are host-guest materials formed from aqueous solutions of ionic guest materials and water .

Results or Outcomes: Semiclathrate hydrates have the ability to tune the pore size, shape, and functionality, making them attractive materials for thermal storage and gas storage applications .

Use in Thermophysical Properties Research

Specific Scientific Field: Physical Chemistry

Summary of the Application: Sec-Butylammonium chloride is used in the study of thermophysical properties of semiclathrate hydrates . These studies are important for understanding the behavior of these materials under different conditions, which can be useful in various applications, including thermal storage and gas storage .

Methods of Application: In a study, the semiclathrate hydrates formed with two variations of tetra-n-butylammonium chloride (N4444Cl) that are n-propyl, tri-n-butylammonium chloride (N3444Cl) and tri-n-butyl, n-pentylammonium chloride (N4445Cl) were investigated . The structure analyses found that both salts formed Jeffrey’s type III tetragonal hydrate structure .

Results or Outcomes: The study found that this hydrate structure can cover a wide range of melting temperature compared to the other two main semiclathrate structures . The present N4445Cl hydrate is an example in which its melting temperature was adjusted to be suitable for air conditioning, i.e., ∼282 K, compared to that of the N4444Cl hydrate, the melting temperature of which is slightly too high for this purpose .

Use in Binary Mixtures Research

Summary of the Application: Sec-Butylammonium chloride is used in the study of physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water . These studies are important for understanding the behavior of these mixtures, which can be useful in various applications, including as substitutes for commonly used compounds in many processes .

Use in Biofuel Production

Specific Scientific Field: Biochemical Engineering

Summary of the Application: Sec-Butylammonium chloride is used in the production of second-generation ethanol from sugarcane bagasse . This process involves the pretreatment of sugarcane bagasse with low-cost ionic liquids, including sec-butylammonium acetate .

Methods of Application: In a study, sugarcane bagasse was characterized and submitted to pretreatment with different low-cost ionic liquids . After verifying the greater efficiency of the treatment performed with sec-butylammonium acetate, a new treatment was carried out with this ionic liquid . The pretreated material was subjected to enzymatic hydrolysis steps, modifying the hydrolysis time and the concentrations of treated sugar cane bagasse .

Results or Outcomes: The best pretreatment condition enabled the conversion of pretreated sugarcane bagasse of 54.57±0.28% . The sugarcane bagasse was submitted to the hydrolysis process using this condition, and the hydrolysate was used for the fermentation stage with a yield of 71.77% after 24 hours .

Use in Thermodynamics Research

Summary of the Application: Sec-Butylammonium chloride is used in the study of thermodynamic properties of various substances . These studies are important for understanding the behavior of these substances under different conditions, which can be useful in various applications .

Results or Outcomes: The results of these studies can provide valuable data for various practical requirements .

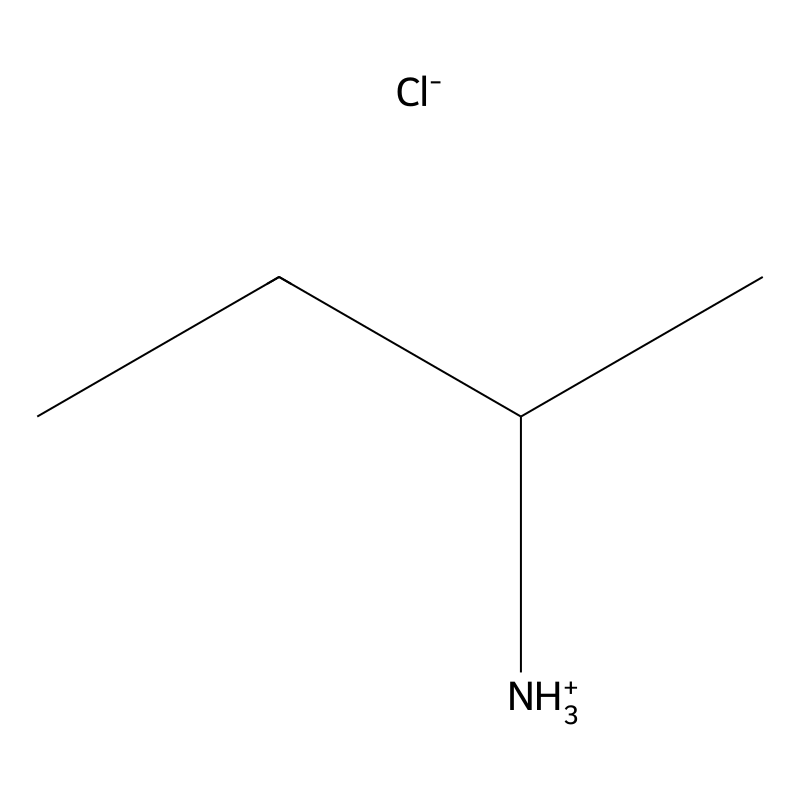

sec-Butylammonium chloride is an organic compound with the chemical formula C₄H₁₂ClN. It is a quaternary ammonium salt formed from sec-butylamine and hydrochloric acid. The compound features a sec-butyl group, which is a branched alkyl group, attached to an ammonium ion. This structure contributes to its unique properties, including solubility in water and its role as a cationic surfactant.

- Information on the safety hazards of sec-butylammonium chloride is limited. As with many chemicals, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment following general laboratory safety guidelines.

In aqueous solutions, sec-butylammonium chloride can dissociate into sec-butylammonium ions and chloride ions. It can also undergo hydrolysis under certain conditions, releasing sec-butylamine and hydrochloric acid.

Additionally, it can react with strong bases to regenerate sec-butylamine:

Research indicates that sec-butylammonium chloride exhibits certain biological activities, particularly in its interactions with enzymes and cellular membranes. It has been studied for its potential effects on transaminase activity, where it showed severe inhibition in specific biochemical pathways . Its cationic nature allows it to interact with negatively charged biological molecules, which can influence cell membrane permeability and transport processes.

The primary method for synthesizing sec-butylammonium chloride involves the reaction of sec-butylamine with hydrochloric acid. This can be performed by simply mixing the two reactants under controlled conditions:

- Mixing: Combine sec-butylamine with hydrochloric acid in a suitable solvent.

- Stirring: Stir the mixture at room temperature until the salt forms completely.

- Crystallization: Allow the solution to cool, promoting crystallization of sec-butylammonium chloride.

- Filtration: Filter the crystals and wash them with cold solvent to purify.

This method yields high-purity sec-butylammonium chloride suitable for various applications.

sec-Butylammonium chloride has several applications across different fields:

- Surfactant: Used as a cationic surfactant in personal care products and detergents due to its ability to reduce surface tension.

- Biochemical Research: Employed in buffer solutions and as a reagent in organic synthesis.

- Pharmaceuticals: Investigated for potential uses in drug formulations due to its biological activity.

Studies on the interactions of sec-butylammonium chloride reveal its ability to influence enzyme activity and membrane dynamics. Its cationic nature allows it to interact with negatively charged sites on proteins and cell membranes, leading to alterations in permeability and function. These interactions are critical for understanding its potential therapeutic applications as well as its safety profile in biological systems.

Several compounds share structural similarities with sec-butylammonium chloride, including:

- n-Butylammonium chloride: A straight-chain analogue that lacks branching.

- tert-Butylammonium chloride: A tertiary amine that may exhibit different solubility and reactivity profiles.

- Isobutylammonium chloride: Another branched variant that may show distinct biological activities.

Comparison TableCompound Structure Type Unique Properties sec-Butylammonium chloride Secondary amine Exhibits specific enzyme inhibition n-Butylammonium chloride Primary amine Generally more reactive due to less steric hindrance tert-Butylammonium chloride Tertiary amine More sterically hindered, affecting reactivity Isobutylammonium chloride Branched amine Different solubility characteristics

| Compound | Structure Type | Unique Properties |

|---|---|---|

| sec-Butylammonium chloride | Secondary amine | Exhibits specific enzyme inhibition |

| n-Butylammonium chloride | Primary amine | Generally more reactive due to less steric hindrance |

| tert-Butylammonium chloride | Tertiary amine | More sterically hindered, affecting reactivity |

| Isobutylammonium chloride | Branched amine | Different solubility characteristics |

sec-Butylammonium chloride stands out due to its unique branching structure, which influences both its physical properties and biological interactions compared to these similar compounds.